molecular formula C13H10F6O3 B1325242 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid CAS No. 898788-07-3

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid

Cat. No.: B1325242
CAS No.: 898788-07-3
M. Wt: 328.21 g/mol
InChI Key: IHVOWHQTDQOSDM-UHFFFAOYSA-N
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Description

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a valeric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Ditrifluoromethylphenyl)-5-oxovaleric acid is unique due to the presence of both trifluoromethyl groups and a valeric acid moiety, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c14-12(15,16)8-4-7(5-9(6-8)13(17,18)19)10(20)2-1-3-11(21)22/h4-6H,1-3H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVOWHQTDQOSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645268
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-07-3
Record name 5-[3,5-Bis(trifluoromethyl)phenyl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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